![molecular formula C19H29Cl2NO B14221767 4-[Bis(6-chlorohexyl)amino]benzaldehyde CAS No. 766545-67-9](/img/structure/B14221767.png)
4-[Bis(6-chlorohexyl)amino]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Bis(6-chlorohexyl)amino]benzaldehyde is an organic compound with the molecular formula C19H29Cl2NO This compound is characterized by the presence of a benzaldehyde group substituted with a bis(6-chlorohexyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(6-chlorohexyl)amino]benzaldehyde typically involves the reaction of 4-aminobenzaldehyde with 6-chlorohexylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize the yield and purity of the product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(6-chlorohexyl)amino]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms in the 6-chlorohexyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 4-[Bis(6-chlorohexyl)amino]benzoic acid.
Reduction: 4-[Bis(6-chlorohexyl)amino]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[Bis(6-chlorohexyl)amino]benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Bis(6-chlorohexyl)amino]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[Bis(2-chloroethyl)amino]benzaldehyde
- 4-[Bis(2-hydroxyethyl)amino]benzaldehyde
- 4-[Bis(2-chloroethyl)amino]benzyl alcohol
Uniqueness
4-[Bis(6-chlorohexyl)amino]benzaldehyde is unique due to the presence of the 6-chlorohexyl groups, which impart distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
766545-67-9 |
|---|---|
Molecular Formula |
C19H29Cl2NO |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
4-[bis(6-chlorohexyl)amino]benzaldehyde |
InChI |
InChI=1S/C19H29Cl2NO/c20-13-5-1-3-7-15-22(16-8-4-2-6-14-21)19-11-9-18(17-23)10-12-19/h9-12,17H,1-8,13-16H2 |
InChI Key |
ATIXVRZJJVEIHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)N(CCCCCCCl)CCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


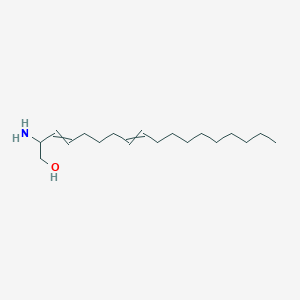
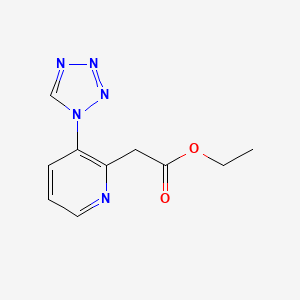
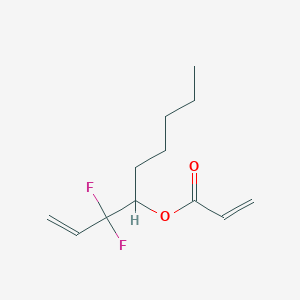
![4-[8-(Methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol](/img/structure/B14221703.png)

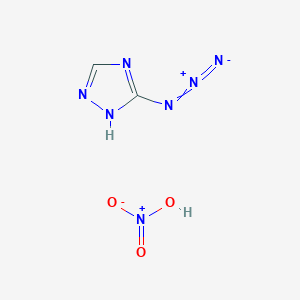

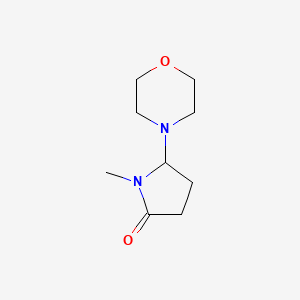
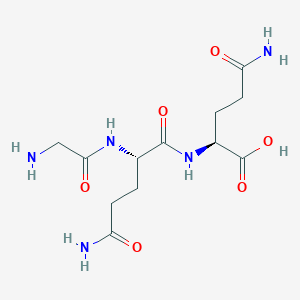
![1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)-](/img/structure/B14221750.png)

![2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14221761.png)

![1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14221776.png)
